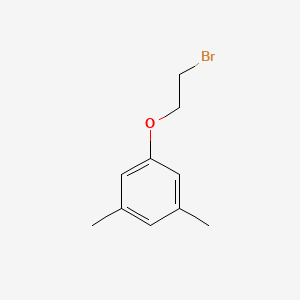

1-(2-Bromoethoxy)-3,5-dimethylbenzene

Description

1-(2-Bromoethoxy)-3,5-dimethylbenzene is a halogenated aromatic compound featuring a bromoethoxy substituent and two methyl groups at the 3- and 5-positions of the benzene ring. This compound is structurally significant in organic synthesis, particularly in nucleophilic substitution reactions due to the electron-withdrawing bromine atom, which enhances the reactivity of the ethoxy group. For example, brominated aromatic compounds like 1-(bromomethyl)-3,5-dimethylbenzene are widely used as intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-(2-bromoethoxy)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZQWLHBAZGMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368944 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37136-93-9 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3,5-dimethylbenzene can be synthesized through the reaction of 3,5-dimethylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed:

Nucleophilic Substitution: Formation of 1-(2-azidoethoxy)-3,5-dimethylbenzene.

Oxidation: Formation of 3,5-dimethylbenzoic acid.

Reduction: Formation of 1-(2-ethoxy)-3,5-dimethylbenzene.

Scientific Research Applications

1-(2-Bromoethoxy)-3,5-dimethylbenzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.

Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3,5-dimethylbenzene involves its interaction with nucleophiles and electrophiles. The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The methyl groups on the benzene ring can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Examples :

- 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (C₈H₆BrClF₂O, MW 271.49): Features multiple halogens and an ethoxy group, enhancing steric and electronic complexity. Used in specialty polymer synthesis .

- 2-Bromo-3-(3,5-dimethylphenyl)-1-propene (C₁₁H₁₃Br): An allyl bromide derivative with applications in catalytic cross-coupling reactions .

Biological Activity

1-(2-Bromoethoxy)-3,5-dimethylbenzene, also known as 2-bromo-3,5-dimethylphenyl ethyl ether, is an organic compound with the molecular formula . This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Weight : 229.113 g/mol

- CAS Number : 37136-93-9

- Structure : The compound features a bromo group and an ethoxy group attached to a dimethyl-substituted benzene ring.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular targets. It is hypothesized to act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways related to cell signaling and metabolism.

Enzyme Interaction

Research indicates that this compound may interact with carboxylesterase enzymes, which play a crucial role in hydrolyzing esters. This interaction could lead to significant biological effects, such as altering metabolic pathways and influencing cellular responses.

Cellular Effects

This compound has been observed to affect cell signaling pathways. For instance, it may modulate the activity of transcription factors and proteins involved in cell growth and differentiation. The compound's effects can vary depending on the concentration and the specific cell type used in experimental settings .

Study 1: Enzyme Activity Modulation

In a laboratory study examining the effects of various brominated compounds on enzyme activity, this compound was found to inhibit certain phosphatases at higher concentrations. This inhibition led to an accumulation of phosphorylated proteins, suggesting potential applications in cancer research where altered phosphorylation states are significant .

Study 2: Toxicity Assessment

A toxicity assessment conducted on animal models revealed that low doses of this compound showed minimal adverse effects. However, higher doses resulted in notable toxicity signs, including liver damage and altered biochemical markers indicative of cellular stress. These findings highlight the importance of dosage in determining the biological impact of this compound .

Data Table: Biological Activity Summary

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is rapidly absorbed and distributed within biological systems. Its metabolism may involve cytochrome P450 enzymes, leading to the formation of reactive intermediates that could further influence its biological activity .

Metabolic Pathways

The compound is likely metabolized through various pathways that involve conjugation reactions, which can affect its bioavailability and toxicity. Understanding these pathways is crucial for predicting its behavior in vivo and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.